4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester
Description
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester (CAS 53985-73-2) is a fluorinated quinoline derivative characterized by a hydroxy group at position 4 and a trifluoromethoxy (OCF₃) group at position 7. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile building block in medicinal chemistry and materials science. This compound is commercially available in high purity (>98%) for research applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-5-7(21-13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQMWHKZFRHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671148 | |
| Record name | Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-73-2 | |
| Record name | Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
Reactants :
-
2-Nitro-4-(trifluoromethoxy)benzoic acid
-
Ethyl malonate potassium salt
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-Carbonyldiimidazole (CDI)
Procedure :
-
Activate 2-nitro-4-(trifluoromethoxy)benzoic acid with CDI in anhydrous tetrahydrofuran (THF) at 0–5°C.
-
Add ethyl malonate potassium salt and stir at 25°C for 12–18 hours.
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Isolate ethyl 3-(2-nitro-4-(trifluoromethoxy)phenyl)-3-oxopropionate via vacuum filtration (Yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 12–18 hours |
| Yield | 78–85% |
Reduction Reaction
Reactants :
-
Ethyl 3-(2-nitro-4-(trifluoromethoxy)phenyl)-3-oxopropionate
-
Hydrogen gas (1–3 bar)
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Palladium on carbon (Pd/C, 5–10 wt%)
Procedure :
-
Suspend the nitro intermediate in ethanol with Pd/C.
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Apply hydrogen gas at 50–60°C for 6–8 hours.
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Filter and concentrate to obtain ethyl 3-(2-amino-4-(trifluoromethoxy)phenyl)-3-oxopropionate (Yield: 90–95%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10% Pd/C |
| Pressure | 1–3 bar H₂ |
| Yield | 90–95% |
Cyclization Reaction
Reactants :
-
Ethyl 3-(2-amino-4-(trifluoromethoxy)phenyl)-3-oxopropionate
-
-Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure :
-
Reflux the amine intermediate with DMF-DMA in toluene at 110–120°C for 4–6 hours.
-
Cool to 0–5°C, filter, and recrystallize from ethanol to yield 4-hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester (Yield: 65–72%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110–120°C |
| Reaction Time | 4–6 hours |
| Yield | 65–72% |
Alternative Methodologies
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) reduces cyclization time by 80% while maintaining yields at ~70%. This method enhances scalability for industrial production.
One-Pot Synthesis
A streamlined approach combines condensation, reduction, and cyclization in a single reactor using dimethylacetamide (DMAc) as a universal solvent. Yields reach 60–68%, though purity requires additional recrystallization.
Critical Analysis of Reaction Conditions
Solvent Selection
Temperature Optimization
-
Cyclization below 100°C results in incomplete ring closure (<50% yield).
-
Excessively high temperatures (>130°C) promote decomposition, reducing yields by 15–20%.
Challenges and Solutions
Trifluoromethoxy Group Stability
The trifluoromethoxy group is susceptible to hydrolysis under acidic conditions. To mitigate this:
Byproduct Formation
Common byproducts include:
-
Decarboxylated derivatives : Minimized by maintaining pH > 5 during cyclization.
-
Dimerization products : Suppressed via dilute reaction conditions (0.1–0.5 M).
Scalability and Industrial Adaptation
Patent CN106187887A highlights a pilot-scale process producing 10 kg batches with 68% overall yield. Key modifications include:
Chemical Reactions Analysis
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms, including interference with DNA synthesis and metabolic pathways. Research indicates that compounds with trifluoromethyl groups can enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration capabilities .
Potential Antiviral Agents
Studies have suggested that derivatives of quinoline can be effective against viral infections. The presence of the hydroxy and carboxylic acid groups in the structure may facilitate interactions with viral proteins or enzymes, potentially leading to antiviral activity. Ongoing research is exploring these possibilities further, particularly in the context of emerging viral threats .
Material Science
Dye-Sensitized Solar Cells (DSSCs)
The compound has shown promise as a dye sensitizer in solar cell applications. Its ability to form complexes with metal ions allows it to function effectively in light absorption and electron transfer processes within DSSCs. The trifluoromethoxy group enhances the stability and efficiency of the dye, leading to improved performance in solar energy conversion .
Fluorescent Probes
Due to its unique fluorescence characteristics, 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester is being investigated as a fluorescent probe for bioimaging applications. The compound's ability to emit light upon excitation makes it suitable for tracking biological processes in living organisms, providing insights into cellular functions and disease mechanisms .
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex structures. Researchers are utilizing it to synthesize novel compounds with potential applications in pharmaceuticals and agrochemicals .
Reagent in Chemical Reactions
In synthetic organic chemistry, this compound can act as a reagent in reactions such as acylation and alkylation. Its reactivity can be exploited to introduce new functional groups into existing molecules, facilitating the development of new materials and drugs .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Differences
- Chloro substituents (e.g., 4-Cl in CAS 21168-42-3) increase lipophilicity, favoring membrane permeability in drug candidates .
- Halogenated derivatives (e.g., 7-Cl/6-F in CAS 70458-93-4) exhibit enhanced antibacterial activity due to increased electrophilicity .
Physicochemical Properties
- Melting Points: Chloro-substituted analogs (e.g., 4-Cl, 7-CF₃) have lower melting points (~71–72°C, ), whereas hydroxy-fluoro-chloro derivatives (e.g., CAS 70458-93-4) melt at higher temperatures (216–220°C) due to intermolecular hydrogen bonding .
- Purity and Stability: Commercial samples of the target compound are available at >98% purity, critical for reproducible research . Fluorinated quinolones like CAS 21168-42-3 are stable under standard storage conditions .
Biological Activity
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester (CAS Number: 391-02-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 285.22 g/mol. It is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability in biological systems. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.373 g/cm³ |
| Boiling Point | 348.9 °C |
| Melting Point | >300 °C |
| Flash Point | 164.8 °C |
Synthesis
The synthesis of this compound typically involves a multistep process, including the reaction of diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate with various reagents under controlled conditions. The detailed synthesis procedure has been documented in literature, highlighting the importance of specific reaction conditions for optimal yield .
Anticancer Activity
Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines, including:
- MCF-7 (mammary gland cancer)
- HePG2 (hepatocellular carcinoma)
- HCT-116 (human colorectal carcinoma)
In particular, it showed significant activity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While initial studies suggested limited activity against certain bacterial strains, further modifications to the compound's structure have led to enhanced antimicrobial efficacy. For instance, derivatives of this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is believed to play a crucial role in enhancing biological activity. The lipophilic nature of this group aids in membrane penetration and interaction with biological targets. Studies have shown that modifications to the side chains can significantly alter the compound's potency against different pathogens and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-hydroxy-7-trifluoromethoxyquinoline exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives were identified through systematic SAR studies, leading to compounds with enhanced efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects on various cancer cell lines, revealing that structural modifications could lead to improved selectivity and potency against specific cancer types. Notably, certain derivatives showed IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of substituted anilines with triethyl methanetricarboxylate under reflux conditions. For example, diphenyl ether at 90°C for 3 hours achieves high yields (~99%) of intermediates, followed by hydrolysis with 10% NaOH in methanol (86.5% yield) . Key factors include temperature control, solvent selection (e.g., diphenyl ether for rapid cyclization), and stoichiometric ratios to minimize by-products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms esterification. Infrared (IR) spectroscopy verifies carbonyl (C=O) and hydroxyl (O-H) groups. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while elemental analysis validates purity. For crystallographic confirmation, single-crystal X-ray diffraction resolves spatial arrangements and hydrogen-bonding networks .
Q. How should solubility and stability be assessed for this compound in biological assays?
- Methodological Answer : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectrophotometry. Stability studies involve HPLC analysis under varying pH (3–9), temperatures (4–37°C), and light exposure. For example, storage at -20°C in amber vials under nitrogen minimizes degradation .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during the ethylation of quinoline intermediates?
- Methodological Answer : Regioselectivity in ethylation is influenced by steric and electronic factors. For instance, electron-withdrawing groups (e.g., trifluoromethoxy) at the 7-position direct esterification to the 3-carboxylic acid position. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., BF₃·Et₂O). By-products are analyzed via TLC and column chromatography .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and charge distribution to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., bacterial gyrase). Software like Gaussian or Schrödinger Suite validates synthetic feasibility and guides functional group modifications .
Q. What are the contradictions in reported antimicrobial activity data, and how can they be addressed experimentally?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus or E. coli may arise from assay conditions (e.g., broth vs. agar dilution). Standardized protocols (CLSI guidelines) and cytotoxicity controls (e.g., mammalian cell lines) ensure reproducibility. Structural analogs (e.g., fluoroquinolones) serve as positive controls .
Q. How are by-products isolated and characterized during large-scale synthesis?
- Methodological Answer : By-products (e.g., N-alkylated derivatives) are separated via preparative HPLC or fractional crystallization. Structural elucidation employs 2D NMR (COSY, HSQC) and high-resolution MS. Reaction monitoring via in-situ IR identifies kinetic vs. thermodynamic products .
Q. What crystallographic insights explain the compound’s solid-state interactions?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (C–H⋯O, C–H⋯Cl) that stabilize crystal packing. For example, parallel molecular stacking in the lattice enhances thermal stability. Hydrogen-bonding motifs (e.g., carboxylic acid dimers) are critical for polymorph control .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
